![molecular formula C₂₈H₅₄N₈O₇ B549683 Sligkv-NH2 CAS No. 190383-13-2](/img/structure/B549683.png)
Sligkv-NH2
Overview
Description
Mechanism of Action
Target of Action
Sligkv-NH2 is a potent agonist of the Protease-Activated Receptor 2 (PAR2) . PAR2 is a G-protein-coupled receptor that exists in several cell types and is expressed in the respiratory and gastrointestinal tracts . The activation of PAR2 is closely correlated with inflammatory responses in various cells and tissues .
Mode of Action
The mode of action of this compound involves its interaction with PAR2. Endogenous activation of PAR2 by the protease trypsin exposes the tethered peptide SLIGKV, which activates several different G protein-mediated signaling pathways . This compound corresponds to this trypsin-exposed tethered ligand . It binds to the transmembrane bundle of PAR2, leading to the activation of intracellular signaling pathways associated with inflammation and cancer .
Biochemical Pathways
The activation of PAR2 by this compound affects several biochemical pathways. For instance, it has been reported that this compound can slightly enhance mucin secretion by human bronchial epithelial cells in vitro . Additionally, this compound can accelerate cell cycle progression and stimulate the growth of HepG2 cells .
Pharmacokinetics
It’s worth noting that the compound is soluble in water , which could potentially influence its bioavailability and distribution in the body.
Result of Action
The activation of PAR2 by this compound results in various molecular and cellular effects. For example, it can induce a weak but statistically significant increase in mucin secretion in human bronchial epithelial cells . It also stimulates the growth of HepG2 cells . In vivo, this compound triggers a concentration-dependent contractile response in the guinea-pig gallbladder .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the concentration of this compound can affect its efficacy, as evidenced by the concentration-dependent contractile response it triggers in the guinea-pig gallbladder . .
Biochemical Analysis
Biochemical Properties
Sligkv-NH2 plays a significant role in biochemical reactions, particularly as a PAR2 agonist . It interacts with various enzymes and proteins, including those involved in the protease-activated receptor pathway . The nature of these interactions is primarily agonistic, meaning this compound enhances the activity of these biomolecules .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to mildly enhance mucin secretion in human bronchial epithelial cells .
Molecular Mechanism
The mechanism of action of this compound is primarily through its role as a PAR2 agonist . It exerts its effects at the molecular level through binding interactions with biomolecules, activation of enzymes, and changes in gene expression .
Metabolic Pathways
This compound is involved in the protease-activated receptor pathway . It interacts with various enzymes and cofactors within this pathway
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins
Preparation Methods
Synthetic Routes and Reaction Conditions
Sligkv-NH2 is synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid, serine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to couple.
Coupling: The next amino acid, leucine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for isoleucine, glycine, lysine, and valine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures, including high-performance liquid chromatography (HPLC) to ensure purity .
Chemical Reactions Analysis
Types of Reactions
Sligkv-NH2 primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation or reduction reactions due to the absence of reactive functional groups like thiols or hydroxyls.
Common Reagents and Conditions
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC) and OxymaPure are commonly used for peptide bond formation.
Cleavage Reagents: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin.
Purification: HPLC is used to purify the peptide.
Major Products
The primary product of these reactions is the this compound peptide itself. Side products may include truncated peptides or peptides with incomplete deprotection, which are removed during purification .
Scientific Research Applications
-
In Vitro Studies
- Mucin Secretion : SLIGKV-NH2 has been shown to enhance mucin secretion in human bronchial epithelial cells. In a study, exposure to this compound resulted in a statistically significant increase in mucin secretion at concentrations of 100 and 1000 μM compared to control peptides .
- Cell Proliferation : The peptide also stimulates the growth of HepG2 cells, indicating its potential role in cancer research .
-
In Vivo Studies
- Vasodilation : Clinical trials have demonstrated that this compound induces dose-dependent vasodilation in human forearm resistance vessels, suggesting its utility in studying cardiovascular responses .
- Gastrointestinal Motility : In animal models, this compound has facilitated gastrointestinal transit, highlighting its relevance in digestive health research .
Case Study 1: Inflammatory Response Modulation
A study investigated the effects of this compound on keratinocytes subjected to inflammatory stimuli. The application of this compound increased intracellular calcium levels significantly, suggesting its role in modulating inflammatory responses through PAR2 activation .
Case Study 2: Pain Sensitization
Research focused on the sensitization of acid-sensing ion channels (ASIC3) by PAR2 signaling revealed that this compound enhances ASIC3 currents in CHO cells co-expressing PAR2. This indicates a potential pathway for pain modulation and highlights the importance of PAR2 in nociception .
Comparative Applications Table
Comparison with Similar Compounds
Similar Compounds
SLIGRL-NH2: Another PAR2 agonist with a similar structure but different amino acid sequence.
VKGILS-NH2: A reverse sequence peptide used as a control in studies involving Sligkv-NH2
Uniqueness
This compound is unique in its specific activation of PAR2 and its ability to mimic the natural tethered ligand. This specificity makes it a valuable tool in research focused on PAR2-related pathways and potential therapeutic applications .
Biological Activity
Sligkv-NH2, a peptide derived from the protease-activated receptor 2 (PAR2), has garnered attention for its significant biological activity, particularly in mediating various physiological responses through receptor activation. This article provides an in-depth analysis of the biological activity of this compound, including its mechanism of action, potency, and implications in research and clinical settings.
Overview of this compound
This compound is a synthetic agonist that mimics the tethered ligand exposed by the proteolytic cleavage of PAR2. It plays a crucial role in activating intracellular signaling pathways associated with pain, inflammation, and other physiological processes. The peptide is characterized by its sequence: Ser-Leu-Ile-Gly-Lys-Val (SLIGKV) and has been shown to exhibit high binding affinity and potency in various assays.
The activation of PAR2 by this compound triggers a cascade of intracellular events:
- Receptor Binding : this compound binds to the extracellular domain of PAR2, initiating receptor activation.
- Calcium Mobilization : The binding leads to an increase in intracellular calcium levels, which is critical for various cellular functions.
- Signal Transduction : Activation of PAR2 influences downstream signaling pathways, including those related to inflammation and pain perception.
Potency and Efficacy
The potency of this compound has been quantified in several studies:
- Binding Affinity : The Ki value for this compound is approximately 9.64 μM, and the IC50 is around 10.4 μM, indicating its effectiveness as a PAR2 agonist .
- Comparative Potency : In comparative studies, this compound has been shown to have varying degrees of potency relative to other PAR2 agonists. For example, it was found to be less potent than 2-furoyl-LIGRL-NH2 but more effective than several alanine-substituted variants .
Biological Effects
This compound has been implicated in several biological processes:
- Inflammation : Activation of PAR2 by this compound can lead to enhanced inflammatory responses. Studies have shown that treatment with this peptide can disrupt keratinocyte barrier integrity, highlighting its role in skin inflammation .
- Cell Migration : Research indicates that this compound promotes cell migration in cancer cell lines, suggesting its potential involvement in tumor progression .
- Vascular Effects : The peptide also influences endothelial cell function, which could have implications for vascular health and disease states .
Case Studies
Several case studies have highlighted the effects of this compound in different experimental setups:
- Keratinocyte Barrier Integrity :
- Cancer Cell Migration :
- Endothelial Function :
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Parameter | Value/Description |
---|---|
Sequence | Ser-Leu-Ile-Gly-Lys-Val (SLIGKV) |
Ki (Binding Affinity) | 9.64 μM |
IC50 (Inhibition Concentration) | 10.4 μM |
Biological Effects | Inflammation, cell migration |
Notable Studies | Impairment of keratinocyte integrity |
Properties
IUPAC Name |
(2S)-6-amino-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]hexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H54N8O7/c1-7-17(6)23(36-27(42)20(12-15(2)3)34-25(40)18(30)14-37)28(43)32-13-21(38)33-19(10-8-9-11-29)26(41)35-22(16(4)5)24(31)39/h15-20,22-23,37H,7-14,29-30H2,1-6H3,(H2,31,39)(H,32,43)(H,33,38)(H,34,40)(H,35,41)(H,36,42)/t17-,18-,19-,20-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWDUIVVWDUEED-WAUHAFJUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H54N8O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440595 | |
Record name | SLIGKV-NH2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70440595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190383-13-2 | |
Record name | SLIGKV-NH2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70440595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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